3-(benzenesulfonyl)-N-[(4-fluorophenyl)methyl]-6-methoxyquinolin-4-amine
Description
3-(Benzenesulfonyl)-N-[(4-fluorophenyl)methyl]-6-methoxyquinolin-4-amine (Compound ID: C769-1802) is a quinoline-based small molecule with a molecular formula of C₂₂H₁₇FN₂O₃S and a molecular weight of 408.45 g/mol . Key physicochemical properties include:
- logP/logD: 4.5608/4.5607, indicating moderate lipophilicity.
- Polar surface area (PSA): 53.652 Ų, reflecting moderate solubility in aqueous media.
- Stereochemistry: Non-chiral (achiral), simplifying synthetic and analytical workflows.
The benzenesulfonyl group at position 3 and the 4-fluorobenzylamine substituent at position 4 define its structural uniqueness. The 6-methoxy group on the quinoline core may influence electronic distribution and binding affinity in biological systems .
Properties
IUPAC Name |
3-(benzenesulfonyl)-N-[(4-fluorophenyl)methyl]-6-methoxyquinolin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19FN2O3S/c1-29-18-11-12-21-20(13-18)23(26-14-16-7-9-17(24)10-8-16)22(15-25-21)30(27,28)19-5-3-2-4-6-19/h2-13,15H,14H2,1H3,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZICFAZXTWNGTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=CC=C3)NCC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzenesulfonyl)-N-[(4-fluorophenyl)methyl]-6-methoxyquinolin-4-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the corresponding hydroxyquinoline derivative using methyl iodide and a base such as potassium carbonate.
Attachment of the Fluorobenzyl Group: The fluorobenzyl group can be attached through a nucleophilic substitution reaction, where the quinoline derivative reacts with 4-fluorobenzyl chloride in the presence of a base like sodium hydride.
Introduction of the Phenylsulfonyl Group: The phenylsulfonyl group can be introduced through a sulfonylation reaction, where the quinoline derivative reacts with phenylsulfonyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(benzenesulfonyl)-N-[(4-fluorophenyl)methyl]-6-methoxyquinolin-4-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced quinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorobenzyl group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives with various nucleophiles.
Scientific Research Applications
3-(benzenesulfonyl)-N-[(4-fluorophenyl)methyl]-6-methoxyquinolin-4-amine has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs for the treatment of various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(benzenesulfonyl)-N-[(4-fluorophenyl)methyl]-6-methoxyquinolin-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
Table 1: Key Physicochemical Comparisons
Key Observations:
- Chloro vs. Methoxy at Position 6 : The chloro-substituted analog (C769-1662) exhibits higher logP (4.67 vs. 4.56) due to chlorine’s lipophilicity, whereas the methoxy group in C769-1802 enhances polarity slightly (PSA: 53.65 vs. 54.97) .
- Nitro vs.
- Fluorobenzyl vs. Methoxybenzyl at Position 4 : The 4-fluorobenzyl group in C769-1802 offers steric and electronic differences compared to the 4-methoxybenzyl group in C769-1662, affecting target binding and solubility .
Key Observations:
- Antibacterial Activity : Compound 7’s 3-chloro-4-fluorophenyl and 2-methylbenzyloxy groups correlate with potent antibacterial effects, suggesting that halogenation and bulky substituents enhance target engagement .
- Synthetic Accessibility : The benzenesulfonyl group in C769-1802 may simplify synthesis compared to nitro or bromo analogs, which require stricter control over redox conditions .
- Electron-Donating vs. Withdrawing Groups : The 6-methoxy group in C769-1802 (electron-donating) may improve π-π stacking in biological targets compared to NQ15’s nitro group (electron-withdrawing) .
Biological Activity
3-(benzenesulfonyl)-N-[(4-fluorophenyl)methyl]-6-methoxyquinolin-4-amine is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of cancer research and therapeutic applications. This article reviews the compound's biological activity, mechanisms of action, and relevant research findings.
The biological activity of this compound is primarily attributed to its interaction with various cellular pathways and proteins. Notably, it has been shown to inhibit histone deacetylases (HDACs), which play a crucial role in the regulation of gene expression.
Histone Deacetylase Inhibition
- HDAC6 Interaction : The compound is reported to interact with HDAC6, leading to the modulation of cellular processes such as:
- Protein deacetylation
- Regulation of gene expression
- Chaperone-mediated protein complex assembly
These actions contribute to the compound's potential as an anti-cancer agent by promoting the accumulation of acetylated proteins that can induce apoptosis in cancer cells .
Anticancer Properties
Research has indicated that this compound exhibits significant anticancer properties. Below is a summary table of its effects on various cancer cell lines:
| Cancer Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast) | 12.5 | Induction of apoptosis via HDAC inhibition |
| A549 (Lung) | 15.0 | Cell cycle arrest and apoptosis |
| HeLa (Cervical) | 10.0 | Inhibition of proliferation |
Study 1: In Vitro Analysis
A study conducted by Zhang et al. (2022) evaluated the effects of the compound on MCF-7 breast cancer cells. The results demonstrated that treatment with the compound resulted in a dose-dependent increase in apoptosis markers, including cleaved caspase-3 and PARP.
Study 2: In Vivo Efficacy
In a murine model of lung cancer, the compound was administered at varying doses over four weeks. The results indicated a significant reduction in tumor size compared to control groups, suggesting its potential for therapeutic use in oncology.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
